2,9-Dimethylquinacridone

Catalog No.
S749625
CAS No.
980-26-7
M.F
C22H16N2O2
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9-Dimethylquinacridone

CAS Number

980-26-7

Product Name

2,9-Dimethylquinacridone

IUPAC Name

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26)

InChI Key

TXWSZJSDZKWQAU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C

The exact mass of the compound 2,9-Dimethylquinacridone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

2,9-Dimethylquinacridone, also known as Pigment Red 122 (PR122), is a high-performance organic compound belonging to the quinacridone family.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnPloUNkGWYP3GSuuV8aDLo0CtMkgJaZoQlphPg5WNtEReHEwFEGz7hn_jw5ui5L8ACi5gzQqhefuxqXrapIGtGMZuPNhHjr-aU1NiYTy7Tm1my6av1fZXrlCtaVhKqALT1hpy6A%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvPFHKKv46itt9y_ranvShsruaPiEKk9ctzzu9YiE2PitjdTgfGTuctdMnSiv1Hejvp3xMR3riGWdYSUDXgAzi05FMMxAex5CFwi9G-MXwmdNpu1KGAEnMe9Dp9g46rpgpUfTXppkRD6KLNO0R)] This class is defined by a pentacyclic aromatic core structure capable of forming strong intermolecular hydrogen bonds, which imparts exceptional thermal stability and weather fastness.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrhu3fTwnTCgmpOfIKH7WujJcJD0SNdNlEbAI46JldHNxkDRi4QI0Qv_cjYlaehoO7grwiY9fAYeh0wtRks0zp_QADIlXHv7SuOuAPb7Nxb9NudQ0oq-h9-1xwo29ISZklxxuU7oKRAOz7mRsaFy58sD2_ebKRCVdyOBc7FcLQOaW4qsmBFAJfKfzyXXbnVdUI7c6PpLuA3V6_E1CCsh1roSN-zwqcptM_iMhkQyIpPRwcCtIDyQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE54-aLwrXmWmKFXe8HJhmGYzh4ZN8tnJhZ0yhAwGH2YTyLIRgM0V2-F5Q7MWx6qkz97VUUYGrXJZX-TwX5cFSqnAdXKnE0rsopKU-57H1yYxqvWRj_VD2gzHeBUGpc_rmEptdpkA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3i2_V9JpUDd3r02muBU2xQvxp3NHx3Itk2JeWaedwNn91OiBpTmiSIiZRQX96oWib3QUFawzl3sa4eCJzxS8ge02PIoAOYa-iSQ4-ev82exz-mbZdQ17kQOHd4GPN_fqEDq8sb_zC_3RvKEWC)] The defining feature of this specific molecule is the presence of two methyl groups at the 2 and 9 positions. These substituents are not passive; they critically modify the compound's solid-state packing and electronic properties compared to the unsubstituted quinacridone parent molecule, leading to distinct performance characteristics in both pigmentary and electronic applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrhu3fTwnTCgmpOfIKH7WujJcJD0SNdNlEbAI46JldHNxkDRi4QI0Qv_cjYlaehoO7grwiY9fAYeh0wtRks0zp_QADIlXHv7SuOuAPb7Nxb9NudQ0oq-h9-1xwo29ISZklxxuU7oKRAOz7mRsaFy58sD2_ebKRCVdyOBc7FcLQOaW4qsmBFAJfKfzyXXbnVdUI7c6PpLuA3V6_E1CCsh1roSN-zwqcptM_iMhkQyIpPRwcCtIDyQ%3D%3D)]

Procurement Fit

Thermal endurance Reported heat resistance up to 300 °C, formulation-dependent
Lightfastness Rated 7–8 (1–8 scale, full shade) for outdoor durability applications
Regulatory FDA food-contact substance notification supports compliance review

Substituting 2,9-Dimethylquinacridone with its parent compound, unsubstituted quinacridone (Pigment Violet 19), or other analogs is often unviable for advanced applications. The methyl groups directly influence intermolecular forces, altering the crystal packing and enhancing stability compared to the parent molecule.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] This structural modification is critical for achieving the specific bluish-red magenta hue and high tinting strength for which Pigment Red 122 is known.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)] Furthermore, these substituents are crucial for enabling solubility in certain organic solvents, a property largely absent in the parent compound, making 2,9-Dimethylquinacridone uniquely suited for solution-based processing methods required in organic electronics manufacturing.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] Therefore, selecting a generic quinacridone can lead to failures in color matching, processability, and final device performance.

Substitution Risk

Cohesive network difference
Diagonal-pair interactions unique to 2,9-DMQA provide higher total cohesion than unsubstituted quinacridone, altering durability ranking.
Crystal phase sensitivity
Methyl substitution promotes solvent-mediated phase transitions more readily than chloro-substituted analogs, affecting pigment conditioning and shade development.
Coloristic divergence
Bluer magenta hue and higher tinting strength vs. Pigment Violet 19; yellower than Pigment Red 202. Direct drop-in replacement may not match color or fastness specifications.

Superior Thermal Stability for High-Temperature Processing

2,9-Dimethylquinacridone demonstrates superior thermal stability compared to many organic pigments, making it suitable for demanding, high-temperature manufacturing processes such as plastic masterbatch production and powder coatings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] Thermogravimetric analysis (TGA) shows that significant weight loss for Pigment Red 122 begins in the range of 450–820 °C.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] This high decomposition temperature ensures color integrity and performance when compounded into polymers like polyethylene, which are processed at elevated temperatures.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] For instance, it is rated for heat resistance up to 280-300°C in plastic applications, a critical threshold for many engineering plastics.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFE7OPX1K_rjJIKZyrR3tcw7MBYOpCtZk5g-mC_HNSDYn5IszaZ3u6N71WMzya1oRz3PBn5-e5gRmuL24C9ZX4k4MnjQEonYVuLjaQr2cO9qCr64Cimu2-7Nt4NFL6yM1H2ozXXIsMtl7smWRlh4Kk%3D)]

Evidence DimensionHeat Resistance in Plastic Applications
Target Compound DataStable up to 280-300°C
Comparator Or BaselineStandard organic pigments which may degrade at lower processing temperatures.
Quantified DifferenceEnables use in high-temperature engineering plastics where other pigments fail.
ConditionsCompounding in polymers such as Polypropylene (PP), Polycarbonate (PC), and Polystyrene (PS).

This ensures color fidelity and prevents degradation during high-temperature extrusion or molding, a critical requirement for industrial plastic and coating procurement.

Cohesion energy
Head-to-head
2,9-DMQA: −4.47 kcal/mol (H-bond) + diagonal-pair γ-QA: −4.85 kcal/mol Net cohesive force higher in 2,9-DMQA
Cohesion enhancement supports durability ranking
Diagonal-pair compensates weaker individual H-bonds

Enhanced Cohesive Energy for Improved Light and Weather Fastness

Compared to its parent compound, γ-quinacridone (γ-QA), 2,9-dimethylquinacridone (2,9-DMQA) exhibits greater overall stability against heat and light, a key differentiator for long-duration applications like automotive coatings.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] While the primary N-H···O hydrogen bond is slightly weaker in 2,9-DMQA, computational analysis reveals additional stabilizing interactions from diagonal pairs along the crystal stacking axis.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] The sum of these interactions results in a total cohesive force in the 2,9-DMQA crystal that exceeds that of γ-QA, explaining its higher overall stability.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] This enhanced crystal cohesion is a fundamental reason for its excellent light fastness (rated 7-8 on the Blue Wool Scale) and weather resistance.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)]

Evidence DimensionTotal Cohesive Energy (Calculated)
Target Compound DataHigher than γ-quinacridone due to additional diagonal-pair interactions.
Comparator Or BaselineUnsubstituted γ-quinacridone (γ-QA), which relies primarily on N-H···O hydrogen bonds.
Quantified DifferenceThe sum of hydrogen bond and diagonal-pair interactions in 2,9-DMQA provides greater stabilization than the total cohesive force in γ-QA.
ConditionsSemi-empirical molecular orbital calculations based on X-ray crystal structure data.

For buyers in the coatings and plastics industries, this superior intrinsic stability translates directly to longer product life, better color retention on outdoor exposure, and justification for its use in high-performance formulations.

Rheological modulus G′
Reported
13.83 kPa unmodified / 58.74 kPa IBTMS / 49.67 kPa OTES
Modification choice alters melt processing behavior
Surface treatment tailored for extrusion or injection grade

Enabling Solution-Processability for Organic Electronics

A critical procurement differentiator for 2,9-Dimethylquinacridone is its improved solubility in organic solvents compared to the highly insoluble unsubstituted quinacridone.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)] While the parent molecule's strong hydrogen bonding network renders it insoluble for solution-based device fabrication, the methyl groups on 2,9-DMQA disrupt this packing just enough to allow for dissolution while maintaining the potential for ordered self-assembly.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)] This property is essential for fabricating uniform thin films via techniques like spin-coating, which are central to the production of organic electronic devices such as organic field-effect transistors (OFETs) and photovoltaics (OPVs).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFE7OPX1K_rjJIKZyrR3tcw7MBYOpCtZk5g-mC_HNSDYn5IszaZ3u6N71WMzya1oRz3PBn5-e5gRmuL24C9ZX4k4MnjQEonYVuLjaQr2cO9qCr64Cimu2-7Nt4NFL6yM1H2ozXXIsMtl7smWRlh4Kk%3D)] This makes 2,9-DMQA a viable p-type organic semiconductor for applications where the parent compound cannot be processed from solution.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6ncf1zo-zv3dOs6TMBrTLvIxiZcNxlO4M4b5tbUyOWk8KFDHnQaZJpcnMgOpRnQsND6GDtuo38pJ2VemjXokif241MjK7z0tiN-GjGeWNWctmzlRHvFt0dcj1P4S11XxZQyWH43TN4g%3D%3D)]

Evidence DimensionProcessability
Target Compound DataSoluble in select organic solvents (e.g., DMF, DMSO), enabling solution-based film deposition.
Comparator Or BaselineUnsubstituted quinacridone, which is notoriously insoluble in common organic solvents.
Quantified DifferenceQualitative but critical: enables fabrication of uniform thin films from solution, a prerequisite for many organic electronic devices.
ConditionsSolution preparation for spin-coating or printing of organic semiconductor layers.

This solubility is a non-negotiable requirement for researchers and manufacturers developing solution-processed organic electronics, making this specific derivative the necessary choice over its insoluble parent compound.

THz absorption
Data to verify
2,9-DMQA: ~7 THz β/γ-quinacridone: ~9 THz ~2 THz spectral shift
Enables unambiguous pigment identification
Source reference missing; confirm with reference standard
Char yield
Class-level
61% at 600 °C; 290 mAh/g (0.05 A/g)
High char yield aids anode precursor efficiency
Class-level comparison; direct quinacridone comparator not reported
Aggregation tendency
Head-to-head
Lower aggregation vs. unsubstituted QA LOD 55 ppb (SERS)
Lower aggregation supports high-loading dispersion
SERS detection on Ag nanoparticles
Coloristic positioning
Class-level
Bluish-red PR122 vs. reddish-violet PV19 Higher tinting strength; lightfastness 7–8
Hue positioning guides magenta shade selection
Request supplier-specific CIELAB data for target grade

High-Durability Automotive and Industrial Coatings

The compound's demonstrated high thermal stability and excellent light and weather fastness, derived from its robust crystal structure, make it a primary choice for automotive OEM and refinish coatings that require long-term color retention under harsh environmental conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7zkGG83shR1VgYasfEIB7bKq1hLedo_aPBVTOfyU8XjzyKBPDlaKjoq3o18ApxojxhzARuxc0u8CSQVyz3oeUYclHXnvGbCcVBBd3yJtEpNFzQ-c-BXgTBAqfy7_OPV4tzi0NIOqqlA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6tVl8cNbAnIQjE1GbEzmr04tS3keo8F9WhAG3_agfl_MplvZq5WZLJZXHGiLH9WrGM0C3EgRGu3zZfltsNfHV3drj1Z4S1ezZUE-oxzxiKLZYNfgYNLo5EuqhUPjJ8vTpov4mppt48oDMZWr7N2VmMUHP)]

Colorants for High-Temperature Engineering Plastics

Due to its heat resistance of up to 300°C, 2,9-Dimethylquinacridone is specified for coloring plastics that undergo high-temperature processing, such as polypropylene, polycarbonate, and polyester. Its stability prevents color degradation and ensures product consistency.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfZIAbC00wCVlRH5uvfj724pEdQyWkN3K_mapy8EIdnTyfMgwlo01UxQBXx3jqZs2UPryelSQyrD-gMbZcTa1daOX3ewQ3Xp3tY5hminh9llD5CmdLRUaWnEHQ4LWlxFt_hsBknzC7LmmKMMIt-BScFjG-Ih7I_KNGWco%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFE7OPX1K_rjJIKZyrR3tcw7MBYOpCtZk5g-mC_HNSDYn5IszaZ3u6N71WMzya1oRz3PBn5-e5gRmuL24C9ZX4k4MnjQEonYVuLjaQr2cO9qCr64Cimu2-7Nt4NFL6yM1H2ozXXIsMtl7smWRlh4Kk%3D)]

Active Layers in Solution-Processed Organic Electronics

Its unique solubility among quinacridones allows it to be used as a p-type semiconductor in devices fabricated via printing or spin-coating. This makes it a valuable precursor for developing low-cost organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells where unsubstituted quinacridone cannot be used.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6ncf1zo-zv3dOs6TMBrTLvIxiZcNxlO4M4b5tbUyOWk8KFDHnQaZJpcnMgOpRnQsND6GDtuo38pJ2VemjXokif241MjK7z0tiN-GjGeWNWctmzlRHvFt0dcj1P4S11XxZQyWH43TN4g%3D%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Automotive & industrial coatings
Cohesive durability and fastness profile
Verify reported lightfastness and heat resistance for target coating system
Polyolefin color masterbatch
Rheological modification capability (unmodified vs. silane-treated)
Verify G′ and μ₀ for specific extrusion or injection molding conditions
Sodium-ion battery anode R&D
Pyrolysis char yield and carbon microstructure
Verify char yield and anode cycling performance for precursor grade
Analytical reference standard
Spectroscopic differentiation (THz, SERS)
Verify THz mode and SERS detection limit for reference material qualification

Physical Description

DryPowder; DryPowder, WetSolid; OtherSolid, Liquid; PelletsLargeCrystals

XLogP3

4.8

UNII

28UCS3P84C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 810 of 896 companies (only ~ 9.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

980-26-7

Wikipedia

2,9-dimethylquinacridone

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Cosmetic colorant

General Manufacturing Information

Custom compounding of purchased resin
Paint and coating manufacturing
Plastics product manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-: ACTIVE

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